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Compound of Interest

Compound Name: Lisdexamfetamine

Cat. No.: B1249270

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the plasma pharmacokinetics of
lisdexamfetamine (LDX), a prodrug, in comparison to its active metabolite, d-amphetamine.
The information presented herein is curated for researchers, scientists, and professionals in the
field of drug development, offering a detailed examination of key pharmacokinetic parameters,
experimental methodologies, and metabolic pathways.

Introduction

Lisdexamfetamine is a therapeutically effective medication for Attention-Deficit/Hyperactivity
Disorder (ADHD). It is comprised of d-amphetamine covalently bonded to the amino acid L-
lysine. This unique prodrug design necessitates enzymatic hydrolysis in the body to release the
pharmacologically active d-amphetamine. This controlled conversion process results in a
distinct pharmacokinetic profile compared to the direct oral administration of immediate-release
d-amphetamine. Understanding these differences is crucial for optimizing therapeutic strategies
and for the development of novel drug delivery systems.

Comparative Pharmacokinetic Profile

The pharmacokinetic profiles of lisdexamfetamine and d-amphetamine have been extensively
studied. Following oral administration, lisdexamfetamine is rapidly absorbed and then
converted to d-amphetamine and I-lysine. This conversion is the rate-limiting step for the
appearance of d-amphetamine in the plasma.
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Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for lisdexamfetamine

and d-amphetamine in plasma following oral administration.

Table 1: Pharmacokinetic Parameters of Intact Lisdexamfetamine in Healthy Adults Following

Oral Administration of Lisdexamfetamine Dimesylate

Parameter 70 mg Single Dose Reference
Tmax (h) 1.00 (median) [1]
Cmax (ng/mL) 58.2 £ 28.1 (mean + SD) [1]
AUCInf (ng-h/mL) 67.04 £ 18.94 (mean + SD) [1]
t¥2 (h) 0.47 (mean) [1]

Table 2: Pharmacokinetic Parameters of d-Amphetamine in Healthy Adults Following Oral

Administration of Lisdexamfetamine Dimesylate vs. Immediate-Release d-Amphetamine

Sulfate
Lisdexamfetamine .
. d-Amphetamine
Parameter Dimesylate (100 Reference
Sulfate (40 mg)*
mg)*
Tmax (h) 4.6 3.3 [2]

Cmax (ng/mL)

80.3+11.8 (mean +
SD)?

Not directly compared

[1]

in this source

AUCInf (ng-h/mL)

1342 + 216.9 (mean +
SD)?

Similar to LDX

administration

[1]3]

s (h)

10.39 (mean)?

9-11 (at normal urine

pH)

[1](2]

Tlag (h)

15

0.8

[2]

1Equimolar doses. 2Data from a single 70 mg dose study of lisdexamfetamine dimesylate.
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Metabolic Pathway of Lisdexamfetamine

Lisdexamfetamine is designed as an inactive prodrug that requires enzymatic conversion to

become active. This process primarily occurs in the blood.

Enzymatic Conversion

After oral administration, lisdexamfetamine is absorbed from the gastrointestinal tract and
enters the bloodstream. In the blood, enzymes within red blood cells hydrolyze the amide bond
linking L-lysine and d-amphetamine.[4] This enzymatic cleavage releases d-amphetamine, the
active therapeutic agent, and L-lysine, a naturally occurring amino acid.[4] This conversion

process is not dependent on gastrointestinal pH.[4]
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Metabolic conversion of lisdexamfetamine to d-amphetamine.

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from rigorously designed clinical
studies. Below are detailed methodologies typical of those used in the cited experiments.

Study Design
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A common study design to compare the pharmacokinetics of lisdexamfetamine and d-
amphetamine is a randomized, double-blind, single-dose, crossover study.[3]

o Participants: Healthy adult volunteers are typically recruited. Participants undergo a
screening process to ensure they meet the inclusion and exclusion criteria.

e Dosing: In a crossover design, each participant receives a single oral dose of
lisdexamfetamine, an equimolar dose of d-amphetamine, and a placebo in a randomized
order, with a washout period between each treatment phase.

» Blinding: In a double-blind study, neither the participants nor the investigators know which
treatment is being administered.

Blood Sampling

To determine the plasma concentrations of the analytes, blood samples are collected at
frequent intervals.

An indwelling intravenous catheter is typically placed for serial blood sampling.

Blood samples are collected at pre-dose (0 hours) and at multiple time points post-
administration (e.g., 0.5, 1, 1.5, 2, 3,4, 5, 6, 8, 10, 12, 24, 48, and 72 hours).[5]

Blood is collected in tubes containing an anticoagulant (e.g., lithium heparin or EDTA).

Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Analytical Methodology: LC-MS/MS

The quantification of lisdexamfetamine and d-amphetamine in plasma is most commonly
performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)
method.[6]

o Sample Preparation: Plasma samples are typically prepared using protein precipitation with
an organic solvent (e.g., acetonitrile) to remove proteins that can interfere with the analysis.
The supernatant is then diluted and injected into the LC-MS/MS system.
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o Chromatographic Separation: A reversed-phase C18 column is commonly used to separate
the analytes from other plasma components. The mobile phase typically consists of a
mixture of an aqueous solution with a modifier (e.g., formic acid) and an organic solvent
(e.g., acetonitrile). A gradient elution is often employed to optimize the separation.

o Mass Spectrometric Detection: A tandem mass spectrometer is used for detection and
quantification. The instrument is operated in multiple reaction monitoring (MRM) mode, which
provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are
monitored for each analyte and an internal standard.

» Quantification: A calibration curve is generated using standards of known concentrations to
quantify the analytes in the plasma samples. The concentration range for both
lisdexamfetamine and d-amphetamine in plasma is typically 1-128 ng/mL.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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